2'-Deoxyadenosine 5'-monophosphate (dAMP) is a fundamental purine deoxynucleotide essential for DNA synthesis, repair mechanisms, and cellular metabolism research. Procured specifically as the free acid monohydrate (CAS 207127-57-9), this compound offers a precise molecular weight of 349.24 g/mol with a stable, defined hydration state [1]. Unlike highly hygroscopic alkali metal salts, the monohydrate free acid provides a reliable gravimetric baseline for preparing accurate standard solutions. It is widely utilized in high-performance liquid chromatography (HPLC), mass spectrometry (MS), and structural biology where strict control over buffer composition, ionic strength, and counterion presence is critical for assay reproducibility [2].
Generic substitution of dAMP free acid monohydrate with the more common dAMP disodium salt introduces two moles of sodium per mole of nucleotide, which fundamentally alters analytical performance. In mass spectrometry, this stoichiometric sodium causes severe ion suppression and complex adduct formation (e.g., [M-2H+Na]-, [M-3H+2Na]-), splitting the signal and reducing the limit of detection [1]. Furthermore, sodium salts of nucleotides are highly hygroscopic, absorbing ambient moisture rapidly and leading to weighing errors during standard curve preparation [2]. Substituting with the anhydrous free acid similarly risks unpredictable hydration during storage and handling. The monohydrate free acid circumvents these issues by providing a stable crystalline lattice and a zero-sodium baseline, ensuring absolute control over the experimental environment [3].
In ESI-MS workflows, the presence of alkali metals degrades the primary ion signal. When analyzing dAMP disodium salt, the mass spectrum is split across multiple sodium adduct peaks, reducing the primary [M-H]- signal intensity[1]. By utilizing dAMP free acid monohydrate, researchers eliminate stoichiometric sodium, ensuring that the vast majority of the ion current is concentrated in the primary [M-H]- peak [2]. This direct formulation in volatile buffers maximizes sensitivity for trace-level DNA damage and metabolomic quantitation.
| Evidence Dimension | Primary [M-H]- signal intensity and adduct formation |
| Target Compound Data | >95% signal concentrated in primary peak (0 stoichiometric Na+) |
| Comparator Or Baseline | dAMP disodium salt (Signal split across [M-H]-, [M-2H+Na]-, and [M-3H+2Na]- peaks) |
| Quantified Difference | Complete elimination of stoichiometric sodium adducts |
| Conditions | ESI-MS in negative ion mode, equimolar concentrations in volatile buffer |
Maximizes detection sensitivity and simplifies spectral interpretation in quantitative LC-MS/MS assays.
Accurate quantitation in HPLC and enzymatic assays requires precise molarity calculations. Nucleotide sodium salts are highly hygroscopic, often gaining significant weight in moisture when exposed to ambient laboratory conditions, which systematically skews standard concentrations [1]. The monohydrate form of dAMP free acid maintains a stable mass profile at standard relative humidity due to its defined crystalline hydration network [2]. This stability reduces weighing variance, directly translating to higher linearity and reproducibility in calibration curves compared to anhydrous or sodium salt alternatives.
| Evidence Dimension | Moisture uptake and weighing variance at ambient humidity |
| Target Compound Data | <1% mass variance (stable monohydrate lattice) |
| Comparator Or Baseline | dAMP disodium salt / anhydrous free acid (Rapid mass gain due to hygroscopicity) |
| Quantified Difference | Significant reduction in gravimetric error during standard preparation |
| Conditions | Ambient laboratory handling (40-60% relative humidity) |
Ensures precise molarity in standard solutions, preventing systematic concentration errors in quantitative assays.
Many DNA polymerases, ligases, and nucleases require specific divalent cations (e.g., Mg2+, Mn2+) for catalytic activity, and are sensitive to high concentrations of monovalent alkali metals. Using dAMP disodium salt at millimolar concentrations inadvertently introduces significant Na+ into the assay, which can competitively inhibit metal-binding sites or alter the ionic strength of the optimized buffer. Procuring the free acid monohydrate allows researchers to titrate the pH using specific, non-interfering bases, maintaining a zero-sodium environment that preserves native enzyme kinetics and precise hydration shells in NMR or X-ray crystallography studies [1].
| Evidence Dimension | Extraneous sodium introduced per millimole of nucleotide |
| Target Compound Data | 0 mmol Na+ per mmol of dAMP |
| Comparator Or Baseline | dAMP disodium salt (2 mmol Na+ per mmol of dAMP) |
| Quantified Difference | Complete elimination of stoichiometric sodium interference |
| Conditions | High-concentration nucleotide buffer formulation for structural or enzymatic studies |
Provides absolute control over buffer ionic strength and counterion composition for sensitive biochemical and structural assays.
The free acid monohydrate is a highly effective precursor for preparing analytical standards in mass spectrometry, as it avoids the signal-splitting sodium adducts inherent to salt forms, ensuring maximum sensitivity for detecting apurinic/apyrimidinic (AP) sites and DNA damage markers[1].
This compound is strictly required for formulating custom deoxynucleotide (dNTP/dNMP) mixes for specialized polymerases or nucleases where absolute exclusion of sodium ions is necessary to prevent competitive inhibition of Mg2+ binding sites .
Essential for co-crystallization or NMR studies of nucleotide-protein complexes, where the free acid allows for precise buffer titration without introducing alkali metals that could disrupt delicate hydration networks or crystal packing [2].